3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one
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Overview
Description
3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one is a heterocyclic compound featuring a cyclobutanone ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach includes the use of acylhydrazides and carbon disulfide under basic conditions, followed by cyclization and oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized cyclobutanones .
Scientific Research Applications
3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one involves its interaction with various molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, such as thymidylate synthase and topoisomerase II . The compound can also induce apoptosis by activating specific signaling pathways and arresting the cell cycle at certain phases .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A simpler analog with similar biological activities.
1,2,4-Oxadiazole: Another isomer with distinct chemical properties and applications.
Cyclobutanone: The parent compound of the cyclobutanone ring in 3-(1,3,4-Oxadiazol-2-yl)cyclobutan-1-one.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and materials science .
Properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-5-1-4(2-5)6-8-7-3-10-6/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVBOIAGJKAWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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